N-(3,4-dimethyl-1,2-oxazol-5-yl)-4-[(3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzenesulfonamide
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Overview
Description
N-(3,4-dimethyl-1,2-oxazol-5-yl)-4-[(3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and enzyme inhibitors
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethyl-1,2-oxazol-5-yl)-4-[(3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzenesulfonamide typically involves multi-step organic reactions. The process may start with the preparation of the oxazole ring, followed by the introduction of the benzofuran moiety and the sulfonamide group. Common reagents used in these reactions include:
Oxidizing agents: for the formation of the oxazole ring.
Amination reagents: for introducing the amino group.
Sulfonyl chlorides: for the sulfonamide formation.
Industrial Production Methods
Industrial production of such complex compounds often involves optimizing reaction conditions to maximize yield and purity. This may include:
Catalysts: to accelerate reactions.
Temperature control: to ensure optimal reaction rates.
Purification techniques: such as crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethyl-1,2-oxazol-5-yl)-4-[(3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions can introduce new functional groups, enhancing or modifying its properties.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution may introduce new alkyl or aryl groups.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: As a probe for studying enzyme activity or protein interactions.
Medicine: Potentially as a drug candidate for treating diseases.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of N-(3,4-dimethyl-1,2-oxazol-5-yl)-4-[(3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzenesulfonamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure suggests it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antibiotic properties.
Benzofuran derivatives: Compounds with similar benzofuran structures, used in various medicinal applications.
Oxazole derivatives: Compounds with oxazole rings, known for their diverse biological activities.
Uniqueness
N-(3,4-dimethyl-1,2-oxazol-5-yl)-4-[(3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzenesulfonamide stands out due to its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other sulfonamides, benzofuran, and oxazole derivatives.
Properties
Molecular Formula |
C19H17N3O5S |
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Molecular Weight |
399.4 g/mol |
IUPAC Name |
N-(3,4-dimethyl-1,2-oxazol-5-yl)-4-[(3-oxo-1H-2-benzofuran-1-yl)amino]benzenesulfonamide |
InChI |
InChI=1S/C19H17N3O5S/c1-11-12(2)21-27-17(11)22-28(24,25)14-9-7-13(8-10-14)20-18-15-5-3-4-6-16(15)19(23)26-18/h3-10,18,20,22H,1-2H3 |
InChI Key |
PNHPHVGLHJXOBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)NC3C4=CC=CC=C4C(=O)O3 |
Origin of Product |
United States |
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